molecular formula C15H15NO2 B312505 3-methoxy-N-(2-methylphenyl)benzamide

3-methoxy-N-(2-methylphenyl)benzamide

Cat. No.: B312505
M. Wt: 241.28 g/mol
InChI Key: ZHMMTMKHCYEXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(2-methylphenyl)benzamide is a small molecule with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . This compound belongs to the benzamide class of chemicals, which are frequently investigated as key intermediates in organic synthesis and for their potential biological activities in medicinal chemistry research . The structure features methoxy and benzamide substituents, a motif present in compounds studied for their structural properties and intermolecular interactions, such as hydrogen bonding, which can influence crystal packing and material properties . Research into closely related ortho-substituted benzamides indicates they can form specific intermolecular networks, including N-H···O hydrogen bonds that link molecules into chains, which is a point of interest in crystallography and materials science . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

3-methoxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C15H15NO2/c1-11-6-3-4-9-14(11)16-15(17)12-7-5-8-13(10-12)18-2/h3-10H,1-2H3,(H,16,17)

InChI Key

ZHMMTMKHCYEXOU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxy-N-(3-Methylphenyl)Benzamide

  • Structural Differences : The methoxy group is at the para position instead of meta, and the N-aryl group is 3-methylphenyl rather than 2-methylphenyl.
  • The 3-methylphenyl substituent introduces steric and electronic variations that could influence solubility or metabolic stability .

3-Methoxy-N-(2-(4-Methoxybenzoyl)-1-Benzofuran-3-Yl)Benzamide

  • Structural Differences : Incorporates a benzofuran ring linked to a 4-methoxybenzoyl group at position 2.
  • The additional methoxy group could modulate redox properties or metabolic pathways .

Nitazoxanide (2-Acetoxy-N-(5-Nitro-2-Thiazolyl)Benzamide)

  • Structural Differences : Replaces the methoxy and 2-methylphenyl groups with a nitrothiazole ring and acetoxy substituent.
  • Functional Contrast :
    • The nitrothiazole group is critical for antiparasitic activity, targeting pyruvate:ferredoxin oxidoreductase in pathogens.
    • Demonstrates how heterocyclic substituents can drastically shift biological activity compared to simpler aryl groups .

4-[(5-Amino-1-Methyl-1H-Indol-3-Yl)Methyl]-3-Methoxy-N-[(2-Methylphenyl)Sulfonyl]Benzamide

  • Structural Differences : Features an indole-methyl group and a sulfonyl linkage.
  • Implications: The indole moiety may enhance binding to serotonin receptors or kinase targets.

Discussion of Structural-Activity Relationships (SAR)

  • Methoxy Position : Meta-substitution (as in the target compound) may favor interactions with flat binding sites, while para-substitution (e.g., ) could enhance dipole moments.
  • Aryl Substituents : The 2-methylphenyl group provides steric hindrance that might reduce metabolic oxidation compared to unsubstituted analogs.
  • Heterocyclic Additions : Compounds like Nitazoxanide and thiazolo-pyridine derivatives highlight the importance of electron-withdrawing groups for targeting microbial enzymes.

Preparation Methods

Acyl Chloride Intermediate Method

The most widely documented approach involves the conversion of 3-methoxybenzoic acid to its corresponding acyl chloride, followed by nucleophilic attack by 2-methylaniline.

Reaction Mechanism :

  • Chlorination : 3-Methoxybenzoic acid reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 3-methoxybenzoyl chloride.

    3-Methoxybenzoic acid+SOCl23-Methoxybenzoyl chloride+SO2+HCl\text{3-Methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{3-Methoxybenzoyl chloride} + \text{SO}_2 + \text{HCl}

    This step typically achieves >95% conversion under reflux conditions in anhydrous dichloromethane (DCM) or toluene.

  • Amidation : The acyl chloride reacts with 2-methylaniline in the presence of a base (e.g., triethylamine or NaOH) to form the target amide.

    3-Methoxybenzoyl chloride+2-MethylanilineBase3-Methoxy-N-(2-methylphenyl)benzamide+HCl\text{3-Methoxybenzoyl chloride} + \text{2-Methylaniline} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

    Yields range from 70–85% depending on solvent polarity and temperature control.

Optimization Data :

ParameterOptimal ConditionYield (%)Purity (%)
SolventToluene8291
BaseNaOH (20% aq.)7889
Temperature0–5°C8594

Direct Coupling Using Carbodiimide Reagents

Modern protocols employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid directly.

Procedure :

  • Activation : 3-Methoxybenzoic acid is treated with DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

  • Amidation : 2-Methylaniline is added to the activated intermediate, yielding the amide after 12–24 hours at room temperature.

Advantages :

  • Avoids hazardous acyl chloride handling.

  • Achieves yields comparable to classical methods (80–88%).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents describe tubular reactors for large-scale production, enhancing heat transfer and reaction uniformity.

Key Features :

  • Residence Time : 15–30 minutes at 120°C.

  • Solvent System : Ethyl acetate/water biphasic mixture for in-line extraction.

  • Throughput : 50–100 kg/day with >90% purity.

Byproduct Management

The primary byproduct, 3-methoxybenzoic acid, is removed via acid-base extraction:

  • Acidification : Post-reaction mixture is adjusted to pH <3, precipitating unreacted acid.

  • Filtration : Precipitate is removed, and the mother liquor is alkalized to pH 10–12 to isolate the amide.

Purification and Characterization

Recrystallization Techniques

  • Solvent Pair : Ethanol/water (7:3 v/v) achieves 98% purity after two recrystallizations.

  • Crystal Morphology : Needle-like crystals with melting point 142–144°C.

Analytical Validation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 7.8 (d, 1H, Ar–H), 7.5 (t, 1H, Ar–H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃).

  • HPLC : Retention time 6.8 min (C18 column, 70:30 acetonitrile/water).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Acyl Chloride8594HighModerate
Carbodiimide Coupling8896ModerateLow
Continuous Flow9098Very HighLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.